molecular formula C14H16N4O B090957 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 1029-52-3

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one

Cat. No.: B090957
CAS No.: 1029-52-3
M. Wt: 256.3 g/mol
InChI Key: LLTVQQOAWCNPMD-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of benzylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid, and the temperature is maintained between 80-120°C to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Solvent selection and purification techniques such as recrystallization or chromatography are crucial to obtaining high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
  • 2-Amino-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one

Uniqueness

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one is unique due to its benzyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to its non-benzylated analogs.

Properties

IUPAC Name

2-amino-6-benzyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c15-14-16-12-6-7-18(9-11(12)13(19)17-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTVQQOAWCNPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403107
Record name 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029-52-3
Record name 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the development of antifolate drugs?

A1: This compound serves as a crucial starting material in the synthesis of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs, which exhibit antifolate activity. [] Researchers have explored modifications to this core structure, particularly at the 6-position, to develop compounds with enhanced potency and selectivity against target enzymes like dihydrofolate reductase (DHFR) in organisms like Pneumocystis carinii and Toxoplasma gondii. [] The benzyl group in this compound can be easily modified, allowing for the introduction of various substituents to explore structure-activity relationships.

Q2: Can you describe an improved method for synthesizing 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine from 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as highlighted in the research?

A2: Yes, the research outlines an improved synthesis involving several steps:

  1. Debenzylation: Finally, catalytic hydrogenolysis is employed to remove the 6-benzyl group, yielding the desired 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. []

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